Tert-butyl 3-formylbenzoate Tert-butyl 3-formylbenzoate
Brand Name: Vulcanchem
CAS No.: 247186-56-7
VCID: VC2032084
InChI: InChI=1S/C12H14O3/c1-12(2,3)15-11(14)10-6-4-5-9(7-10)8-13/h4-8H,1-3H3
SMILES: CC(C)(C)OC(=O)C1=CC=CC(=C1)C=O
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol

Tert-butyl 3-formylbenzoate

CAS No.: 247186-56-7

Cat. No.: VC2032084

Molecular Formula: C12H14O3

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-formylbenzoate - 247186-56-7

Specification

CAS No. 247186-56-7
Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
IUPAC Name tert-butyl 3-formylbenzoate
Standard InChI InChI=1S/C12H14O3/c1-12(2,3)15-11(14)10-6-4-5-9(7-10)8-13/h4-8H,1-3H3
Standard InChI Key GGPVOXVKIVXELX-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1=CC=CC(=C1)C=O
Canonical SMILES CC(C)(C)OC(=O)C1=CC=CC(=C1)C=O

Introduction

Physical and Chemical Properties

Structure and Identification

Tert-butyl 3-formylbenzoate is an organic compound with a molecular formula of C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol . The structure features a benzoic acid scaffold with a tert-butyl ester group and a formyl group at the meta position (position 3) of the benzene ring. This arrangement of functional groups contributes to its unique chemical reactivity and applications.

Table 1: Identification Parameters of Tert-butyl 3-formylbenzoate

ParameterInformation
CAS Number247186-56-7
Molecular FormulaC₁₂H₁₄O₃
Molecular Weight206.24 g/mol
IUPAC Nametert-butyl 3-formylbenzoate
SynonymsBenzoic acid, 3-formyl-, 1,1-dimethylethyl ester; 3-(Tert-butoxycarbonyl)benzaldehyde
InChIKeyGGPVOXVKIVXELX-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)C1=CC=CC(=C1)C=O

Physical Properties

The physical properties of tert-butyl 3-formylbenzoate include a melting point of 43-45°C and a boiling point of 295-297°C. These properties influence its handling and application in various chemical processes.

Table 2: Physical Properties of Tert-butyl 3-formylbenzoate

PropertyValue
Physical StateColorless to light yellow liquid
Melting Point43-45°C
Boiling Point295-297°C
AppearanceColorless to light yellow liquid
SolubilitySoluble in common organic solvents including chloroform, dichloromethane, and ethanol

Chemical Properties

The chemical properties of tert-butyl 3-formylbenzoate are primarily determined by the presence of two reactive functional groups: the formyl group and the tert-butyl ester group. The formyl group can participate in various reactions including oxidation, reduction, and condensation reactions, while the tert-butyl ester group provides stability and can be selectively cleaved under acidic conditions.

Synthesis and Preparation

Synthetic Routes

Several synthetic routes can be employed for the preparation of tert-butyl 3-formylbenzoate, with the choice of method typically depending on the available starting materials and desired scale.

Metal-Halogen Exchange Reactions

One method involves the preparation through selective metal-halogen exchange reactions starting from tert-butyl-3,5-dibromobenzoate. This approach allows for the selective functionalization of the aromatic ring.

Transesterification

Another common method involves the transesterification of methyl 3-formylbenzoate using lithium tert-butoxide, which is generated in situ from tert-butyl alcohol and n-butyllithium. This method is particularly useful when starting from commercially available methyl esters.

Industrial Production Methods

Industrial production methods for tert-butyl 3-formylbenzoate typically involve optimization of the above-mentioned synthetic routes for large-scale synthesis. The reaction conditions are carefully controlled to maximize yield and purity, and the product is typically purified using techniques such as flash column chromatography.

Table 3: Comparison of Synthesis Methods for Tert-butyl 3-formylbenzoate

MethodStarting MaterialsConditionsAdvantagesLimitations
Metal-Halogen Exchangetert-butyl-3,5-dibromobenzoateLow temperature, inert atmosphereSelective functionalizationRequires handling of air-sensitive reagents
TransesterificationMethyl 3-formylbenzoate, tert-butyl alcoholn-BuLi, low temperatureUses readily available starting materialsRequires anhydrous conditions
Oxidation of tert-butyl 3-(hydroxymethyl)benzoatetert-butyl 3-(hydroxymethyl)benzoateOxidizing agents (e.g., PCC, DMP)Mild conditionsRequires preparation of alcohol precursor

Chemical Reactions

Types of Reactions

Tert-butyl 3-formylbenzoate can participate in various chemical reactions, primarily through the reactivity of its formyl group and tert-butyl ester moiety.

Oxidation Reactions

The formyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction Reactions

The formyl group can be reduced to form alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride and sodium borohydride.

Substitution Reactions

The compound can participate in substitution reactions where functional groups are replaced by other groups, expanding its utility in organic synthesis.

Common Reagents and Conditions

Different reagents and conditions can be employed depending on the desired transformation of tert-butyl 3-formylbenzoate.

Table 4: Common Reagents and Conditions for Transformations of Tert-butyl 3-formylbenzoate

TransformationReagentsConditionsProducts
OxidationKMnO₄, CrO₃Aqueous or organic solventsCarboxylic acids and derivatives
ReductionLiAlH₄, NaBH₄THF, MeOH, low temperatureAlcohols and derivatives
Aldol CondensationKetones/Aldehydes, BaseRoom temperature to refluxα,β-Unsaturated compounds
Wittig ReactionPhosphonium ylidesTHF, RT to refluxAlkenes
Reductive AminationAmines, NaBH₃CNMeOH, pH 6-7Amines

Applications

Pharmaceutical Synthesis

Tert-butyl 3-formylbenzoate serves as an essential building block in the synthesis of pharmaceuticals. Its dual functionality allows for selective transformations, making it valuable in constructing complex molecular structures required for drug development.

Agrochemical Synthesis

The compound is utilized in the synthesis of agrochemicals, including the preparation of carbadilol, a herbicide against mildew weeds. Its reactivity profile makes it suitable for introducing specific functional groups required in agrochemical design.

Building Block in Organic Synthesis

As a versatile intermediate, tert-butyl 3-formylbenzoate is employed in various synthetic pathways to construct more complex molecules. The formyl group provides a handle for carbon-carbon bond formation through reactions such as Wittig reactions, aldol condensations, and reductive aminations.

SupplierPackagingPurityPrice (as of 2021)
TRC5mgNot specified$45
TRC10mgNot specified$60
Matrix Scientific1g90+%$225
Matrix Scientific5g90+%$675
American Custom Chemicals Corporation5mg95.00%$505.34

Note: Prices shown are from 2021 and may have changed

Comparison with Similar Compounds

Tert-butyl 3-formylbenzoate belongs to a family of substituted benzoate esters. Understanding its relationship to similar compounds helps contextualize its properties and applications.

Structural Analogs

Table 6: Comparison of Tert-butyl 3-formylbenzoate with Related Compounds

CompoundStructural DifferenceEffect on PropertiesApplications
Tert-butyl 4-formylbenzoateFormyl group at para positionDifferent electronic distribution, reactivitySimilar synthetic applications
Tert-butyl 2-formylbenzoateFormyl group at ortho positionPotential intramolecular interactionsDifferent stereochemical outcomes in reactions
Methyl 3-formylbenzoateMethyl ester instead of tert-butylMore easily hydrolyzed, different solubilityUsed when milder deprotection is needed
Ethyl 3-formylbenzoateEthyl ester instead of tert-butylIntermediate stability between methyl and tert-butyl estersAlternative when tert-butyl group is unsuitable
Tert-butyl 3-ethynylbenzoateEthynyl group instead of formylDifferent reactivity profile (alkyne vs. aldehyde)Used in click chemistry and cross-coupling reactions

Tert-butyl 3-formylbenzoate is unique due to the position of the formyl group on the benzene ring, which affects its reactivity and the types of reactions it can undergo. The meta position provides specific steric and electronic effects that influence the compound's behavior in chemical reactions, distinguishing it from its ortho and para counterparts.

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